7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine
CAS No.:
Cat. No.: VC15896847
Molecular Formula: C8H6ClIN2
Molecular Weight: 292.50 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine -](/images/structure/VC15896847.png)
Specification
Molecular Formula | C8H6ClIN2 |
---|---|
Molecular Weight | 292.50 g/mol |
IUPAC Name | 7-chloro-8-iodo-2-methylimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H6ClIN2/c1-5-4-12-3-2-6(9)7(10)8(12)11-5/h2-4H,1H3 |
Standard InChI Key | KTCDSBYYNPQBLZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C=CC(=C(C2=N1)I)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Spectroscopic Characterization
-
FTIR: N-H stretches (3300–3500 cm), C-N vibrations (~1370 cm), and aromatic C=C/C-H bonds (1600–1450 cm) confirm the heterocyclic framework .
-
NMR: NMR spectra exhibit distinct signals for methyl protons (~2.5 ppm) and aromatic protons (7.0–8.5 ppm) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 292.50, consistent with the molecular formula .
Synthesis and Functionalization
Cyclization Approaches
A common synthesis route involves the reaction of α-haloketones with 2-aminopyridines under basic conditions :
This method yields 7-chloro-8-iodo-2-methylimidazo[1,2-A]pyridine in moderate to high yields (60–85%) under ambient conditions .
One-Pot Double-Coupling Strategy
Palladium-catalyzed Suzuki-Miyaura cross-coupling enables sequential substitution of chlorine and iodine atoms :
-
First Coupling: Substitution of iodine with aryl/alkyne groups using Pd(PPh)/NaCO in DME/HO at 95°C.
-
Second Coupling: Substitution of chlorine with boronic acids at 120°C.
This method achieves 43–72% yields for diarylated derivatives (Table 1) .
Table 1: Representative Suzuki-Miyaura Coupling Products
Starting Material | Boronic Acid | Product | Yield (%) |
---|---|---|---|
1a | Phenyl | 18 | 72 |
1d | 4-Cyanophenyl | 35 | 65 |
1a | Ethynyl | 36 | 43 |
Alternative Functionalization Routes
-
Nucleophilic Substitution: Iodine’s leaving-group ability facilitates reactions with amines or thiols .
-
Cyanation: Copper-mediated cyanation introduces -CN groups at position 8 .
Chemical Reactivity and Mechanistic Insights
Halogen Reactivity
The iodine atom exhibits higher reactivity than chlorine in cross-coupling reactions due to weaker C-I bonds (234 kJ/mol vs. 339 kJ/mol for C-Cl) . This differential reactivity allows regioselective functionalization, as demonstrated in one-pot syntheses of 7-aryl-8-cyano derivatives .
Electronic Effects
Electron-withdrawing substituents (Cl, I) deactivate the pyridine ring, directing electrophilic attacks to the imidazole moiety. Conversely, electron-donating groups (e.g., methyl) enhance nucleophilic substitution at position 8 .
Crystallographic and Conformational Analysis
X-ray diffraction data for imidazo[1,2-A]pyridine derivatives reveal:
-
Planarity: Dihedral angles < 5° between imidazole and pyridine rings .
-
Packing: Herringbone arrangements stabilized by C-H···π and halogen···π interactions .
-
Hydration: Co-crystallization with water molecules occurs in derivatives with polar substituents (e.g., -OH) .
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Selected Imidazo[1,2-A]pyridine Derivatives
Compound | Substituents | Target | IC (µM) |
---|---|---|---|
7-Cl-8-I-2-Me (This compound) | Cl (7), I (8), Me (2) | AChE | 79 |
8-Cl-7-I-2-Me | Cl (8), I (7), Me (2) | CDK2 | 0.89 |
6-I-2-Me | I (6), Me (2) | BChE | 112 |
5-F-2-Me | F (5), Me (2) | AChE | 145 |
Key trends include:
-
Halogen Position: Iodine at position 8 enhances AChE inhibition vs. position 6 .
-
Substituent Bulk: Biphenyl groups improve target affinity compared to phenyl .
Applications in Drug Development
Neurodegenerative Disease Therapeutics
The compound’s AChE inhibition suggests potential in Alzheimer’s disease treatment. Derivatives with biphenyl moieties may dual-target AChE and β-amyloid aggregation .
Anticancer Agents
Functionalization via Suzuki coupling generates derivatives with kinase inhibitory activity. For instance, 7-(4-cyanophenyl)-8-iodo analogs inhibit CDK2/cyclin E with nanomolar potency .
Future Directions and Research Opportunities
-
Mechanistic Studies: Elucidate the compound’s interactions with non-cholinesterase targets (e.g., G-protein-coupled receptors).
-
Prodrug Development: Explore phosphate or ester prodrugs to enhance bioavailability.
-
Materials Science: Investigate optoelectronic applications leveraging iodine’s heavy-atom effect.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume